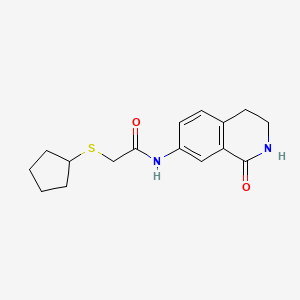
2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a cyclopentylthio group linked to a tetrahydroisoquinoline moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
In a study focusing on related compounds, it was found that certain derivatives exhibited significant antibacterial activity against common pathogens. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
| Compound | Activity | Pathogen |
|---|---|---|
| This compound | Moderate | E. coli |
| Related Compound A | Strong | S. aureus |
| Related Compound B | Weak | Pseudomonas aeruginosa |
Anticancer Activity
Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays showed that treatment with these compounds resulted in significant cell death in MCF-7 breast cancer cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| JIMT-1 | 3.2 | Cell cycle arrest |
Case Studies
A notable study investigated the effects of related isoquinoline derivatives on cancer stem cells (CSCs). The results indicated that these compounds significantly reduced the aldehyde dehydrogenase-expressing CSC population, which is crucial for preventing cancer recurrence.
Study Design
- Objective : To evaluate the impact on CSCs.
- Method : Flow cytometry analysis post-treatment.
- Findings : A reduction in CSCs was observed after treatment with the compound at concentrations as low as 2 μM.
The biological activities of this compound may be attributed to:
- Cell Signaling Pathways : Inhibition of pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-15(10-21-13-3-1-2-4-13)18-12-6-5-11-7-8-17-16(20)14(11)9-12/h5-6,9,13H,1-4,7-8,10H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVYBPBHZVPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














